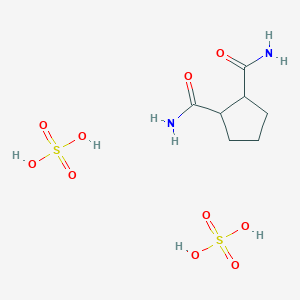![molecular formula C18H18FNO3 B12618397 (6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one CAS No. 920801-69-0](/img/structure/B12618397.png)
(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones This compound is characterized by the presence of a morpholine ring substituted with a 3-fluorophenyl group and a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with an appropriate halogenated compound.
Introduction of the 3-Fluorophenyl Group:
Attachment of the 4-Methoxyphenylmethyl Group: The final step involves the attachment of the 4-methoxyphenylmethyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under varying conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but different core structure.
(-)-Carvone: A natural compound with a similar aromatic ring but different functional groups.
Uniqueness
(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920801-69-0 |
|---|---|
Molecular Formula |
C18H18FNO3 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
(6R)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO3/c1-22-16-7-5-13(6-8-16)10-20-11-17(23-12-18(20)21)14-3-2-4-15(19)9-14/h2-9,17H,10-12H2,1H3/t17-/m0/s1 |
InChI Key |
OJIOKUCYEVNNQW-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@H](OCC2=O)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


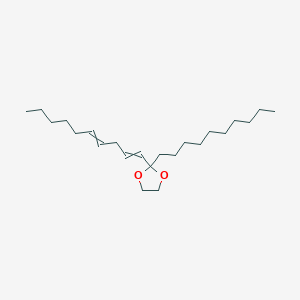
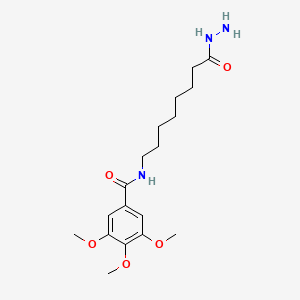

![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)
![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
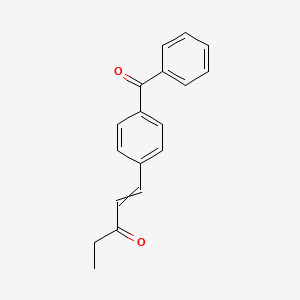
![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)
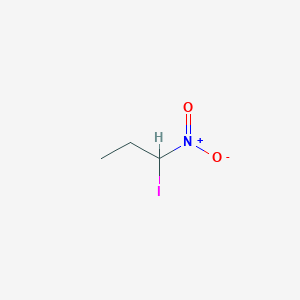

![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)

